molecular formula C22H16ClN3O4 B11141728 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

Cat. No.: B11141728
M. Wt: 421.8 g/mol
InChI Key: VBWJZQMDFBMJOU-UHFFFAOYSA-N
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Description

2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process yields high purity products.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclocondensation reactions. The use of eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted phenol derivatives .

Scientific Research Applications

2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a nitrophenylmethoxy group makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-nitrophenyl)methoxy]phenol

InChI

InChI=1S/C22H16ClN3O4/c23-16-5-3-15(4-6-16)20-12-24-25-22(20)19-10-9-18(11-21(19)27)30-13-14-1-7-17(8-2-14)26(28)29/h1-12,27H,13H2,(H,24,25)

InChI Key

VBWJZQMDFBMJOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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